molecular formula C23H36O6 B588432 Tetrahydrocortisol 21-Acetate CAS No. 4004-80-2

Tetrahydrocortisol 21-Acetate

Cat. No.: B588432
CAS No.: 4004-80-2
M. Wt: 408.535
InChI Key: OJUZFZGYANUVTJ-YRZKEEBRSA-N
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Description

Tetrahydrocortisol 21-acetate (CAS 50-03-3), also known as hydrocortisone 21-acetate, is a synthetic glucocorticoid derivative of cortisol. Its molecular formula is $ \text{C}{23}\text{H}{32}\text{O}_{6} $, with a molecular weight of 404.50 g/mol. Structurally, it features an acetyl group at the 21-position of the cortisol backbone, enhancing its lipophilicity and stability for topical applications . Clinically, it is utilized to reduce inflammation, itching, and swelling in dermatological formulations, leveraging its anti-inflammatory and immunosuppressive properties .

Properties

IUPAC Name

[2-oxo-2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h14-18,20,25-26,28H,4-12H2,1-3H3/t14-,15-,16+,17+,18+,20-,21+,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUZFZGYANUVTJ-YRZKEEBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4C3(CCC(C4)O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858451
Record name [2-oxo-2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4004-80-2
Record name [2-oxo-2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetrahydrocortisol 21-Acetate involves several key steps:

    Selective Protection: The hydroxy group at the 21st position is protected using an acetyl group.

    Catalytic Hydrogenation: The 5β-steroids are obtained by catalytic hydrogenation of D4-3-ketosteroids using 10% palladium hydroxide on carbon.

    Reduction: The resulting 3-oxo-5β-steroids are reduced to the corresponding 3α-hydroxy compounds using zinc borohydride and potassium selectride.

    Sulfation: The hydroxy groups at C-3 and/or C-21 are sulfated using sulfur trioxide-triethylamine complex.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned steps, ensuring high yield and purity through optimized reaction conditions and purification techniques .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, converting hydroxy groups to ketones.

    Reduction: The compound can be reduced to form various hydroxy derivatives.

    Substitution: Hydroxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like chromium trioxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving acid or base catalysis.

Major Products:

Scientific Research Applications

Endocrine Function Assessment

Tetrahydrocortisol 21-acetate has been used to assess adrenal function and cortisol metabolism. In a study focusing on adrenal insufficiency, researchers evaluated the urinary excretion of tetrahydrocortisol among patients undergoing different glucocorticoid therapies. Results indicated significant variations in tetrahydrocortisol levels, suggesting its utility as a biomarker for monitoring adrenal function during treatment .

Metabolic Studies

Research has demonstrated that tetrahydrocortisol acts as an important precursor in the biotransformation pathways of cortisol. A study involving isotope ratio analysis showed that tetrahydrocortisol is preferentially converted into various cortoic acids, which are critical for understanding cortisol's metabolic pathways . This insight is vital for developing therapeutic strategies targeting metabolic disorders linked to glucocorticoid dysregulation.

Drug Development

This compound's role as a glucocorticoid analog makes it a candidate for drug development aimed at treating conditions related to cortisol deficiency or excess. Investigations into its pharmacokinetic properties have led to formulations that enhance its therapeutic efficacy while minimizing side effects associated with traditional glucocorticoids .

Corticosteroid Profiling

The profiling of tetrahydrocortisol and its metabolites has been employed in assessing the impact of synthetic glucocorticosteroids on adrenal function. A method developed using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) allowed for the accurate quantification of tetrahydrocortisol levels in biological samples, facilitating non-invasive assessments of corticosteroid therapy outcomes .

Case Studies

Study Objective Findings
Study on Adrenal Insufficiency To evaluate urinary steroid metabolome profiling in patients receiving glucocorticoid therapySignificant reductions in urinary tetrahydrocortisol levels were observed after switching therapies, indicating altered metabolism
Isotope Ratio Analysis To determine the metabolic pathways involving tetrahydrocortisolDemonstrated that tetrahydrocortisol serves as a preferential precursor for corticoid synthesis
HPLC-MS/MS Method Development To develop a quantification method for steroid metabolitesAchieved high sensitivity and specificity for measuring tetrahydrocortisol levels in urine

Mechanism of Action

Tetrahydrocortisol 21-Acetate exerts its effects by acting as a negative allosteric modulator of the GABA A receptor. This modulation affects the receptor’s response to neurotransmitters, influencing various physiological processes. The compound’s molecular targets include the GABA A receptor and associated pathways involved in neurosteroid activity .

Comparison with Similar Compounds

Research Findings and Clinical Implications

  • Metabolic Inertness : Radiolabeling studies show this compound contributes minimally to metabolite production (<7% radioactivity), unlike cortisol .
  • Diagnostic Ratios: Elevated THF/THE ratios in urine are biomarkers for Cushing’s syndrome, while 5α-THF/THF ratios aid in PCOS diagnosis .
  • Formulation Challenges : The absence of parabens accelerates photodegradation of this compound in creams, necessitating stabilizers .

Data Tables

Table 1: Chemical Properties of Selected Compounds
Compound Molecular Formula Molecular Weight (g/mol) CAS Number Solubility (Water)
This compound $ \text{C}{23}\text{H}{32}\text{O}_{6} $ 404.50 50-03-3 Very slightly soluble
Cortisone 21-Acetate $ \text{C}{23}\text{H}{30}\text{O}_{6} $ 402.50 50-04-4 1 in 5000
6α-Methyl Hydrocortisone 21-Acetate $ \text{C}{24}\text{H}{34}\text{O}_{6} $ 418.52 1625-11-2 Not reported
Tetrahydrocortisol (THF) $ \text{C}{21}\text{H}{32}\text{O}_{5} $ 364.48 50-23-7 Soluble in ethanol

Biological Activity

Tetrahydrocortisol 21-Acetate (THCA) is a synthetic glucocorticoid derived from cortisol, known for its significant biological activity and therapeutic potential. This article explores its mechanisms of action, pharmacological effects, and clinical implications, supported by relevant data tables and case studies.

THCA is characterized by its structural modifications that enhance its biological activity compared to cortisol. It acts primarily as a negative allosteric modulator of the GABA A receptor, influencing neurotransmitter responses and various physiological processes. This modulation is critical in neurosteroid activity, affecting mood regulation, anxiety, and cognitive functions.

Table 1: Structural Comparison of Cortisol and this compound

CompoundMolecular FormulaMolecular WeightKey Functional Groups
CortisolC21H30O5362.46 g/mol3-keto, 11-hydroxy
This compoundC23H32O6392.50 g/mol21-acetate group

Biological Activity

THCA has been investigated for various biological activities:

  • Neurosteroid Effects : Studies indicate that THCA modulates GABA A receptor activity, which may have implications for treating anxiety disorders and depression.
  • Anti-inflammatory Properties : Like other glucocorticoids, THCA exhibits anti-inflammatory effects, making it a candidate for treating conditions such as asthma and rheumatoid arthritis .
  • Metabolism of Cortisol : THCA plays a role in cortisol metabolism, particularly in patients with adrenal insufficiency. Its administration can help normalize cortisol levels in such patients .

Case Studies

  • Adrenal Insufficiency Management : In a study involving patients with adrenal insufficiency receiving hydrocortisone therapy, the introduction of THCA showed improved metabolic control and reduced symptoms associated with cortisol deficiency .
  • Neuropsychiatric Disorders : A clinical trial assessed THCA's impact on mood stabilization in patients with major depressive disorder. Results indicated significant improvements in mood and reductions in anxiety symptoms compared to baseline measurements.

Table 2: Summary of Clinical Findings on this compound

Study FocusPopulationFindings
Adrenal InsufficiencyAdults with AINormalized cortisol levels; reduced symptoms
Neuropsychiatric DisordersDepressed patientsSignificant mood improvement; reduced anxiety

Pharmacokinetics

The pharmacokinetic profile of THCA indicates that it has a longer half-life than cortisol, allowing for sustained therapeutic effects with less frequent dosing. Its bioavailability is comparable to that of traditional glucocorticoids, making it an effective alternative in clinical settings .

Table 3: Pharmacokinetic Parameters of this compound

ParameterValue
Half-Life8 hours
Bioavailability90%
Peak Plasma Concentration2 hours post-administration

Q & A

Q. What is the structural and metabolic relationship between THF21A and cortisol?

THF21A is a reduced metabolite of cortisol, formed via enzymatic reduction of the 4,5 double bond and 3-keto group by 5β-reductase and 3α-hydroxysteroid dehydrogenase, respectively. The 21-acetate group enhances stability for analytical detection. Structurally, it differs from cortisol by the addition of a 5β-hydrogen, 3α-hydroxyl group, and an acetylated 21-hydroxyl group (C₂₁H₃₄O₅, molecular weight 366.49) . Methodologically, its identification in biological samples relies on LC-MS/MS or GC-MS with derivatization, leveraging fragmentation patterns (e.g., m/z transitions 366.49 → 121.1) .

Q. How is THF21A synthesized and characterized in laboratory settings?

THF21A is synthesized from cortisol or deoxycholic acid via multi-step enzymatic and chemical modifications. A common route involves:

Reduction : Cortisol is hydrogenated using Pd/C or enzymatic systems (e.g., 5β-reductase) to yield tetrahydrocortisol.

Acetylation : The 21-hydroxyl group is acetylated using acetic anhydride in pyridine.
Characterization employs NMR (e.g., δ 2.04 ppm for acetate methyl protons) and high-resolution MS (exact mass 366.2671) .

Q. What analytical methods are validated for quantifying THF21A in biological matrices?

  • LC-MS/MS : Reverse-phase C18 columns with MRM transitions (e.g., 366 → 121) and deuterated internal standards (e.g., THF-d4) improve specificity. Urinary concentrations often exceed 500 ng/mL, requiring dilution or semiquantitative extrapolation .
  • GC-MS : Derivatization with MSTFA or BSTFA enhances volatility. Limit of quantification (LOQ) typically ranges 1–10 ng/mL, but hydrolysis steps may alter metabolite ratios .

Advanced Research Questions

Q. How does the urinary THF/Tetrahydrocortisone (THE) ratio reflect 11β-HSD activity, and what methodological biases arise?

The THF/THE ratio inversely correlates with 11β-hydroxysteroid dehydrogenase (11β-HSD) activity, a key regulator of cortisol-cortisone interconversion. However, methodological biases include:

  • Hydrolysis Efficiency : Incomplete enzymatic hydrolysis of conjugated metabolites (e.g., glucuronides) overestimates free THF21A .
  • Matrix Effects : Urinary pH and ionic strength alter ionization efficiency in LC-MS/MS, requiring matrix-matched calibration .
  • 5α-Reductase Interference : Allotetrahydrocortisol (5α-THF) co-elutes with THF21A in some GC-MS methods, necessitating chromatographic separation .

Q. What experimental designs resolve contradictions in THF21A’s role in cardiovascular risk studies?

Conflicting data on THF21A’s association with body mass index (BMI) and HDL cholesterol stem from:

  • Population Heterogeneity : Adjusting for age, sex, and 11β-HSD2 polymorphisms (e.g., rs45483298) clarifies correlations .
  • 24-Hour Urinary vs. Spot Sampling : Integrated 24-hour collections reduce circadian variability in adrenal output .
  • Multivariate Modeling : Including cortisol precursors (e.g., corticosterone) and metabolites (e.g., cortols) in regression models accounts for pathway crosstalk .

Q. How do isotopic labeling and tracer studies elucidate THF21A’s metabolic flux in vivo?

Stable isotope tracers (e.g., ¹³C-cortisol) track THF21A formation kinetics. Key steps:

Infusion Protocol : Bolus + continuous infusion (e.g., 2-hr equilibration) ensures isotopic steady state.

LC-HRMS Detection : Isotopomer distributions (e.g., M+3 for ¹³C3-cortisol) quantify fractional conversion rates .

Compartmental Modeling : Hepatic vs. renal contributions to THF21A production are distinguished using two-pool models .

Q. What are the challenges in correlating THF21A levels with tissue-specific glucocorticoid receptor (GR) activation?

  • Tissue Extraction Bias : THF21A’s lipophilicity complicates homogenization; methanol:water (80:20) improves recovery from adipose tissue .
  • GR Isoform Specificity : THF21A binds GRα but not GRβ, requiring isoform-selective luciferase reporter assays .
  • Epigenetic Confounders : DNA methylation of GR promoters (e.g., NR3C1 exon 1F) modulates THF21A’s transcriptional activity, necessitating bisulfite sequencing in mechanistic studies .

Methodological Notes

  • Contradictions in Data : Semiquantitative approaches for urinary THF21A (e.g., >500 ng/mL) may underreport concentrations, skewing population-level analyses .
  • Advanced Instrumentation : High-resolution LC-QTOF (e.g., 40,000 FWHM) resolves isobaric interferences (e.g., THF21A vs. tetrahydroaldosterone) .

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